molecular formula C11H16ClNO2 B15294585 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride

Cat. No.: B15294585
M. Wt: 232.72 g/mol
InChI Key: QSEQMDJEMZTQSW-MUTAZJQDSA-N
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Description

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. . The compound is often utilized in analytical chemistry and forensic science for the purpose of tracing and quantifying the presence of its non-labeled counterpart.

Preparation Methods

The synthesis of 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride involves several steps, starting with the preparation of the methylenedioxy ring structure. This is typically achieved through the reaction of catechol with methylene chloride in the presence of a base. The next step involves the introduction of the deuterium-labeled methylamine group. This can be done by reacting the intermediate with deuterated methylamine under controlled conditions. The final step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid .

Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is similar to that of its non-labeled counterpart. It acts as a releasing agent for serotonin, norepinephrine, and dopamine by inhibiting their reuptake and promoting their release into the synaptic cleft. This leads to increased concentrations of these neurotransmitters in the brain, resulting in enhanced mood, empathy, and sensory perception . The compound also interacts with the serotonin 5-HT1 and 5-HT2 receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research settings. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and effects, highlighting the uniqueness of this compound in scientific research.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

232.72 g/mol

IUPAC Name

1-(1,3-benzodioxol-4-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)6-9-4-3-5-10-11(9)14-7-13-10;/h3-5,8,12H,6-7H2,1-2H3;1H/i2D3;

InChI Key

QSEQMDJEMZTQSW-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CC1=C2C(=CC=C1)OCO2.Cl

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)NC.Cl

Origin of Product

United States

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